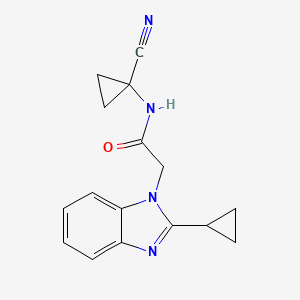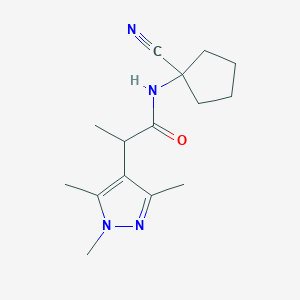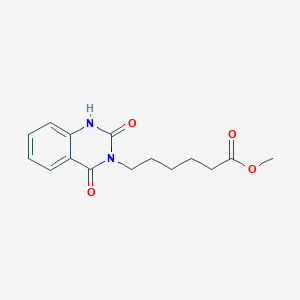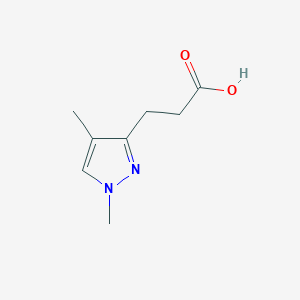
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Thiophene and its substituted derivatives are synthesized using various methods, including Gewald synthesis . Piperidine derivatives are formed through intra- and intermolecular reactions .Molecular Structure Analysis
Thiophene has a molecular mass of 84.14 g/mol, and it’s considered to be a structural alert with the formula C4H4S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Thiophene-based conjugated polymers have been synthesized using nickel and palladium-based catalytic systems . Piperidines have been synthesized through various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
Thiophene has a density of 1.051 g/ml and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Synthesis in Medicinal Chemistry
The chemical compound 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine is a key intermediate in the synthesis of various pharmacologically active molecules. It has been utilized in the development of broad-spectrum antibacterial agents effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The synthesis process is noted for its scalability and the avoidance of chromatographic purification, which is crucial for large-scale production (Hashimoto et al., 2007).
Antiviral Activity
Derivatives of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine have shown potential in antiviral applications. Specifically, certain sulfonamide derivatives synthesized from related chemical structures have exhibited anti-tobacco mosaic virus activity, underscoring the compound's utility in the development of new antiviral agents (Chen et al., 2010).
Antioxidant and Anticholinesterase Activity
Studies on novel sulfonyl hydrazone derivatives incorporating the piperidine ring, akin to 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine, have demonstrated significant antioxidant and anticholinesterase activities. These findings indicate the compound's potential in the development of treatments for diseases associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).
Organic Electronics
The sulfonyl and piperidine functional groups, related to the structure of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine, have been explored in the field of organic electronics. Specifically, derivatives have been used to enhance the conductivity and work function of materials like Poly(3,4‐ethylenedioxythiophene) (PEDOT:PSS), improving the performance of organic solar cells and demonstrating the versatility of such compounds in advanced material science applications (Zeng et al., 2020).
Safety And Hazards
Direcciones Futuras
Thiophene and piperidine derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The development of new synthetic methods and the discovery of novel structural prototypes with more effective pharmacological activity are topics of ongoing research .
Propiedades
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-methoxypiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-3-11-4-5-12(17-11)18(14,15)13-8-6-10(16-2)7-9-13/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRCKLGMPRBCCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2401651.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2401652.png)

![N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2401654.png)


![2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2401658.png)


![N-(2,3-dimethylphenyl)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2401664.png)

![Methyl 2-amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2401667.png)
![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)